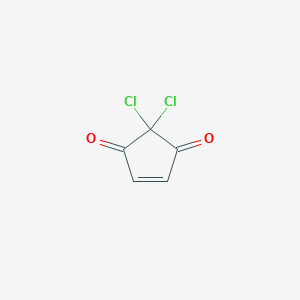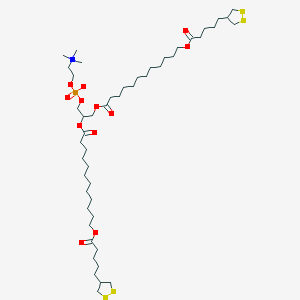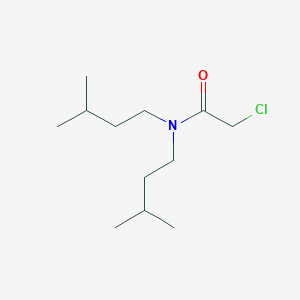![molecular formula C76H114O49 B009587 (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;[(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate;[(2R,3R,4S,5R,6S)-4,5,6-tri(propanoyloxy)-3-[(2S,3R,4S,5R,6R)-3,4,5-tri(propanoyloxy)-6-(propanoyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl propanoate CAS No. 9004-39-1](/img/structure/B9587.png)
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;[(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate;[(2R,3R,4S,5R,6S)-4,5,6-tri(propanoyloxy)-3-[(2S,3R,4S,5R,6R)-3,4,5-tri(propanoyloxy)-6-(propanoyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The study of complex organic molecules involves understanding their synthesis, structural analysis, and functional properties. Such molecules often play a significant role in various applications ranging from material science to pharmaceuticals. The compound , due to its structural complexity, represents a significant challenge and interest in organic synthesis and analysis.
Synthesis Analysis
The synthesis of complex organic molecules typically involves multi-step reactions, where each step must be carefully optimized to achieve high yield and purity. For example, the synthesis of similar trioxane derivatives has been reported through methods like oxidative carbonylation and cyclotrimerization reactions, indicating the importance of selecting appropriate synthetic routes for complex molecules (Rodig et al., 2016; Gabriele et al., 2012).
Molecular Structure Analysis
The molecular structure of such compounds is elucidated using techniques like X-ray crystallography, NMR spectroscopy, and molecular modeling. Structural investigations reveal the stereochemistry and conformational preferences of the molecule, crucial for understanding its reactivity and properties (Odabaşoǧlu et al., 2003).
Chemical Reactions and Properties
The reactivity of complex organic molecules is influenced by their functional groups and structural framework. For instance, trioxanes have been shown to participate in various chemical reactions, including reductive decomposition and acid-base catalyzed decomposition, depending on their structural motifs (Yamamoto et al., 1980).
Physical Properties Analysis
The physical properties, such as melting point, solubility, and crystallinity, are essential for practical applications. These properties can be determined through experimental measurements and are influenced by the molecular structure and intermolecular interactions (Pesce-Rodriguez et al., 1990).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various conditions, and the potential for functionalization, are central to the utility of the compound in synthetic chemistry and applications beyond. Detailed studies on similar molecules have shown a range of reactivities and functionalities, underscoring the diverse potential of complex organic structures (Mukovoz et al., 2014; Ushigoe et al., 1997).
References:
科学的研究の応用
Solubility Studies
Solubility of Saccharides in Ethanol-Water Solutions
The study by Gong et al. (2012) focuses on the solubility of saccharides, including compounds with similar structural motifs to those mentioned, in ethanol-water mixtures. Understanding the solubility of these compounds is essential for their application in pharmaceuticals and food science, where solvent properties significantly affect product formulation and stability. The findings contribute to the broader knowledge of how complex sugar derivatives dissolve in mixed solvents, which is crucial for designing extraction and purification processes (Gong et al., 2012).
Chemical Synthesis
Reductive Ring Opening and Synthesis of Galactosides
Research by Cossy et al. (1995) demonstrates the synthesis of C-alpha-D-galactopyranosides of carbapentopyranoses through reductive oxa ring opening. This synthetic methodology can be applied to generate complex sugar derivatives for research in glycoscience, contributing to the development of glycoconjugate vaccines, therapeutics, and diagnostics (Cossy et al., 1995).
Biosynthetic Studies
Efficient Syntheses of 13C-labelled Erythromycin Biosynthetic Intermediates
Iida et al. (2008) focused on synthesizing 13C-labelled intermediates for erythromycin biosynthesis. Labelled compounds are invaluable tools in studying biosynthetic pathways, allowing researchers to trace the incorporation of specific atoms into the final product. This research provides insights into the complex biosynthetic machinery involved in antibiotic production and could lead to the discovery of new drugs (Iida et al., 2008).
特性
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;[(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate;[(2R,3R,4S,5R,6S)-4,5,6-tri(propanoyloxy)-3-[(2S,3R,4S,5R,6R)-3,4,5-tri(propanoyloxy)-6-(propanoyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H54O19.C28H38O19.C12H22O11/c1-9-21(37)45-17-19-29(49-23(39)11-3)31(50-24(40)12-4)34(53-27(43)15-7)36(48-19)55-30-20(18-46-22(38)10-2)47-35(54-28(44)16-8)33(52-26(42)14-6)32(30)51-25(41)13-5;1-11(29)37-9-19-21(39-13(3)31)23(40-14(4)32)26(43-17(7)35)28(46-19)47-22-20(10-38-12(2)30)45-27(44-18(8)36)25(42-16(6)34)24(22)41-15(5)33;13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h19-20,29-36H,9-18H2,1-8H3;19-28H,9-10H2,1-8H3;3-20H,1-2H2/t19-,20-,29-,30-,31+,32+,33-,34-,35+,36+;19-,20-,21-,22-,23+,24+,25-,26-,27-,28+;3-,4-,5-,6+,7-,8-,9-,10-,11-,12+/m111/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQOBOMRSSHSTC-DIBAFDJWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC1C(C(C(C(O1)OC(=O)CC)OC(=O)CC)OC(=O)CC)OC2C(C(C(C(O2)COC(=O)CC)OC(=O)CC)OC(=O)CC)OC(=O)CC.CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C.C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)CC)OC(=O)CC)OC(=O)CC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)CC)OC(=O)CC)OC(=O)CC)OC(=O)CC.CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C.C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C76H114O49 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1811.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[(2-sulfanylidenepiperidin-1-yl)methyl]prop-2-enoate](/img/structure/B9504.png)
![Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one](/img/structure/B9507.png)



![3-[2-(Piperidin-1-YL)ethoxy]-1,2-benzisothiazole](/img/structure/B9517.png)





![Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate](/img/structure/B9530.png)

